molecular formula C22H17ClN2OS B15031131 6-(4-chlorophenyl)-2-(N-phenylanilino)-5,6-dihydro-1,3-thiazin-4-one

6-(4-chlorophenyl)-2-(N-phenylanilino)-5,6-dihydro-1,3-thiazin-4-one

Cat. No.: B15031131
M. Wt: 392.9 g/mol
InChI Key: WBGDAEALUNLTLQ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(diphenylamino)-5,6-dihydro-4H-1,3-thiazin-4-one is a complex organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(diphenylamino)-5,6-dihydro-4H-1,3-thiazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with diphenylamine in the presence of a base, followed by cyclization with a sulfur-containing reagent to form the thiazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality final products.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-(diphenylamino)-5,6-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-chlorophenyl)-2-(diphenylamino)-5,6-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(diphenylamino)-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl derivatives: Compounds like 4-chlorophenyl sulfone and 4-chlorophenyl benzene.

    Diphenylamino derivatives: Compounds such as diphenylamine and its substituted derivatives.

Uniqueness

6-(4-chlorophenyl)-2-(diphenylamino)-5,6-dihydro-4H-1,3-thiazin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiazine ring structure, combined with the chlorophenyl and diphenylamino groups, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C22H17ClN2OS

Molecular Weight

392.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(N-phenylanilino)-5,6-dihydro-1,3-thiazin-4-one

InChI

InChI=1S/C22H17ClN2OS/c23-17-13-11-16(12-14-17)20-15-21(26)24-22(27-20)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,20H,15H2

InChI Key

WBGDAEALUNLTLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC1=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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